HSD17B13-IN-80-d3 is a selective inhibitor targeting the enzyme hydroxysteroid 17β-dehydrogenase 13, which has gained attention due to its potential role in treating liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is part of a broader investigation into the biological functions and therapeutic implications of HSD17B13, a protein implicated in lipid metabolism and liver pathology.
HSD17B13-IN-80-d3 was identified through high-throughput screening methods aimed at discovering compounds that could selectively inhibit HSD17B13 activity. The compound is derived from a series of synthetic modifications designed to enhance its inhibitory potency and selectivity for the target enzyme .
The synthesis of HSD17B13-IN-80-d3 involves several steps, typically starting from commercially available precursors. The initial step usually includes alkylation reactions followed by coupling reactions to form the desired structure.
HSD17B13-IN-80-d3 has a complex molecular structure that enables its interaction with the target enzyme. The specific structural features include functional groups that enhance binding affinity and selectivity.
The molecular mass of HSD17B13-IN-80-d3 is typically around 300-400 Da, depending on the specific substitutions made during synthesis. The compound's structure is optimized for interaction with the active site of HSD17B13, which includes motifs critical for enzyme function .
HSD17B13-IN-80-d3 participates in various chemical reactions primarily related to its inhibition of HSD17B13 activity. These reactions can be characterized by:
The IC50 values for HSD17B13-IN-80-d3 indicate its potency; values less than 0.1 μM for estradiol suggest strong inhibitory action against this substrate, while values around 1 μM for leukotriene B3 indicate moderate selectivity .
The mechanism of action of HSD17B13-IN-80-d3 involves competitive inhibition at the active site of hydroxysteroid 17β-dehydrogenase 13. By occupying this site, the compound effectively reduces the enzyme's ability to catalyze reactions involving steroid hormones and lipid mediators.
Studies suggest that inhibition of HSD17B13 leads to decreased lipogenesis and potentially mitigates liver inflammation associated with NAFLD and NASH. This is particularly relevant given the association between elevated HSD17B13 levels and liver disease progression .
HSD17B13-IN-80-d3 typically exhibits:
Key chemical properties include:
Relevant data on these properties can be found in detailed pharmacokinetic studies which assess absorption, distribution, metabolism, and excretion characteristics .
HSD17B13-IN-80-d3 is primarily utilized in research focused on:
The ongoing research into HSD17B13 and its inhibitors like HSD17B13-IN-80-d3 highlights their potential as novel therapeutic strategies against chronic liver diseases .
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet (LD)-associated protein that has emerged as a critical regulator of hepatic lipid metabolism. Unlike other LD-associated proteins (e.g., PLIN2, PNPLA3), HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of LDs through its N-terminal hydrophobic domains (residues 4–16) and PAT-like domain (residues 22–28) [3] [8]. Proteomic studies reveal that HSD17B13 expression is markedly upregulated in liver biopsies from patients with non-alcoholic fatty liver disease (NAFLD) and murine models of hepatic steatosis [1] [5]. Functionally, HSD17B13 acts as a retinol dehydrogenase, converting retinol to retinaldehyde, which promotes lipogenesis and LD biogenesis [4] [8]. In vivo studies demonstrate that hepatic overexpression of HSD17B13 drives triglyceride accumulation, while its genetic ablation reduces LD size and lipid content [3] [5]. This enzyme’s activity is intrinsically linked to NAFLD progression by:
Table 1: Key Lipid Droplet-Associated Proteins in NAFLD Pathogenesis
Protein | Function | Role in NAFLD |
---|---|---|
HSD17B13 | Retinol dehydrogenase, LD stabilization | Upregulated; promotes steatosis & inflammation |
PNPLA3 (I148M) | Triglyceride lipase | Loss-of-function variant increases risk |
PLIN2 | LD coat protein; inhibits lipolysis | Upregulated; stabilizes LDs |
ATGL (PNPLA2) | Major triglyceride lipase | Loss-of-function promotes steatosis |
Genome-wide association studies (GWAS) have identified multiple loss-of-function variants in HSD17B13 that confer protection against advanced liver disease. The most characterized variant, rs72613567 (T>TA), results in aberrant splicing and a truncated, unstable protein (P274del) with reduced enzymatic activity [3] [4]. Carriers of this variant exhibit:
Additional protective variants include rs62305723 (P260S, impaired catalytic activity) and rs143404524 (A192Lfs, premature truncation) [4] [10]. Notably, the rs72613567 variant mitigates the pro-fibrotic risk associated with the PNPLA3 I148M variant, underscoring its genetic interaction potential [6]. Longitudinal studies confirm that these loss-of-function variants delay fibrosis progression and reduce incident cirrhosis by 30–47% across diverse ethnic populations [4] [7].
Table 2: Protective HSD17B13 Genetic Variants in Liver Disease
Variant | Molecular Consequence | Protective Effect | Odds Ratio (Advanced Fibrosis) |
---|---|---|---|
rs72613567 (T>TA) | Exon 6 splicing defect; truncation | ↓ NASH, ↓ HCC, ↓ ALT/AST | 0.70 (95% CI: 0.57–0.87) |
rs62305723 (P260S) | Missense mutation; inactive enzyme | ↓ Fibrosis progression | 0.65 (95% CI: 0.52–0.81) |
rs143404524 | Frameshift; truncated protein | ↓ Steatohepatitis severity | 0.72 (95% CI: 0.58–0.89) |
The protective effects of HSD17B13 loss-of-function variants provide a compelling genetic validation for pharmacological inhibition. HSD17B13 inhibitors mimic these genetic effects by:
Crystal structures of HSD17B13 (PDB: 7T9X) reveal a conserved catalytic triad (Ser153, Tyr156, Lys160) and a hydrophobic substrate-binding tunnel that accommodates retinoids and lipid mediators [10]. This structural insight enables rational design of competitive inhibitors that occupy the active site. Preclinical studies confirm that small-molecule inhibitors reduce hepatic triglyceride content by >50% and inflammation scores by 40% in NAFLD mouse models [5] [10]. Consequently, HSD17B13 represents a druggable target with potential efficacy comparable to genetic loss-of-function.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7